An In-Depth Technical Guide to the Chemical Properties of 1,3-Diphenylpropane-1,3-diol
An In-Depth Technical Guide to the Chemical Properties of 1,3-Diphenylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,3-diol, a vicinal diol, is a chiral organic compound that holds significant value as a versatile building block in synthetic organic chemistry. Its stereochemical properties, arising from the presence of two stereogenic centers, make it a particularly interesting target for asymmetric synthesis and a valuable precursor for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties of 1,3-diphenylpropane-1,3-diol, with a focus on its synthesis, stereoisomers, spectroscopic characterization, reactivity, and applications in the field of drug development.
Synthesis and Stereochemistry
The primary synthetic route to 1,3-diphenylpropane-1,3-diol involves the reduction of its precursor, 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of its diastereomers: the syn (meso) and anti (chiral) forms.
Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione
The diastereoselective reduction of 1,3-diphenyl-1,3-propanedione is a key transformation for accessing the desired stereoisomers of 1,3-diphenylpropane-1,3-diol. The choice of hydride reagent and the reaction conditions play a crucial role in determining the ratio of the syn and anti products.
Caption: General synthetic scheme for 1,3-diphenylpropane-1,3-diol.
A common and effective method for the diastereoselective reduction of β-diketones is the use of sodium borohydride (NaBH₄). The stereoselectivity can often be influenced by the solvent and temperature. For instance, reduction with NaBH₄ in a protic solvent like methanol or ethanol at low temperatures often favors the formation of one diastereomer over the other.
Core Physical and Spectroscopic Properties
The distinct stereochemistry of the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol gives rise to different physical and spectroscopic properties.
| Property | syn (meso)-1,3-Diphenylpropane-1,3-diol | anti (racemic)-1,3-Diphenylpropane-1,3-diol |
| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol | 228.29 g/mol |
| CAS Number | 5471-97-6 (unspecified stereochemistry) | (1R,3R): 77291-92-0, (1S,3S): 108391-15-7 |
| Melting Point | ~126 °C[1] | Varies for enantiomers and racemate |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol. The different spatial arrangements of the phenyl and hydroxyl groups lead to distinct chemical shifts and coupling constants for the methine and methylene protons.
¹H NMR Spectroscopy:
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syn (meso) isomer: Due to the plane of symmetry in the meso compound, the two methine protons (CH-OH) are chemically equivalent, as are the two protons of the central methylene group (CH₂). This results in a simpler spectrum.
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anti (racemic) isomer: In the chiral anti isomer, the methine protons are diastereotopic, and the methylene protons are also diastereotopic, leading to more complex splitting patterns.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms, particularly the carbinol carbons (CH-OH) and the central methylene carbon (CH₂), also differ between the diastereomers.
Reactivity and Synthetic Applications
The two hydroxyl groups of 1,3-diphenylpropane-1,3-diol are the primary sites of its reactivity. These functional groups can undergo a variety of transformations, making the diol a valuable intermediate in organic synthesis.
Protection of the Diol Functionality
The hydroxyl groups can be protected to prevent unwanted side reactions during multi-step syntheses. A common strategy for protecting 1,2- and 1,3-diols is the formation of cyclic acetals or ketals. For example, reaction with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst yields the corresponding acetonide. The differing stability of the acetonides derived from the syn and anti diols can be exploited for their separation.
Caption: Protection of 1,3-diphenylpropane-1,3-diol as a cyclic acetonide.
Use as a Chiral Auxiliary and Precursor in Asymmetric Synthesis
The chiral nature of the anti-1,3-diphenylpropane-1,3-diol makes it a valuable tool in asymmetric synthesis. It can be used as a chiral auxiliary to control the stereochemistry of reactions, or as a chiral building block for the synthesis of enantiomerically pure target molecules. Chiral 1,3-diols are important structural motifs in many biologically active natural products and pharmaceuticals.
Applications in Drug Development
The 1,3-diol structural motif is present in a wide range of pharmaceutical agents. The stereoselective synthesis of these diol-containing molecules is often crucial for their biological activity. 1,3-Diphenylpropane-1,3-diol and its derivatives can serve as key intermediates in the synthesis of such compounds. For instance, chiral 1,3-diols are precursors to statins, a class of drugs used to lower cholesterol.
Furthermore, derivatives of 1,3-diphenylpropane have been investigated for their own biological activities. For example, certain 1,3-diarylpropane derivatives have shown potential as cytotoxic agents against cancer cell lines.
Experimental Protocols
Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione with Sodium Borohydride
Objective: To synthesize a mixture of syn- and anti-1,3-diphenylpropane-1,3-diol via the reduction of 1,3-diphenyl-1,3-propanedione.
Materials:
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1,3-Diphenyl-1,3-propanedione
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x).
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Combine the organic layers and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product, a mixture of syn and anti diastereomers, can be purified and separated by column chromatography on silica gel.
Causality behind Experimental Choices:
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Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction.
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Methanol is a protic solvent that can participate in the reaction mechanism and influence the diastereoselectivity.
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Low temperature (0 °C) is used to enhance the diastereoselectivity of the reduction.
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Quenching with NH₄Cl is a standard procedure to neutralize the reaction and decompose any remaining borohydride.
References
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PubChem. 1,3-Diphenyl-1,3-propanediol. [Link]
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PubChem. (1R,3R)-1,3-diphenylpropane-1,3-diol. [Link]
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PubChem. (1S,3S)-1,3-Diphenylpropane-1,3-diol. [Link]
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PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
- Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. The Journal of Organic Chemistry, 55(18), 5104–5109.
- Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Organic Letters, 4(5), 741–743.
- Chiral syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols.
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Brieflands. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
